

Preventing crack formation in PZT thin films

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Compound of Interest

Compound Name: Lead titanium zirconium oxide

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Technical Support Center: PZT Thin Films

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of crack formation in Lead Zirconate Titanate (PZT) thin films.

Troubleshooting Guide: Crack Formation

This guide addresses specific issues that can lead to crack formation during the fabrication and operation of PZT thin films.

Question: My PZT film cracked immediately after the annealing process. What are the likely causes and how can I fix this?

Answer: Post-annealing cracks are typically caused by high residual stress from the thermal processing. The primary culprits are the mismatch in thermal expansion coefficients between the PZT film and the substrate, and volume shrinkage of the film as solvents evaporate and organic components are removed.^{[1][2]}

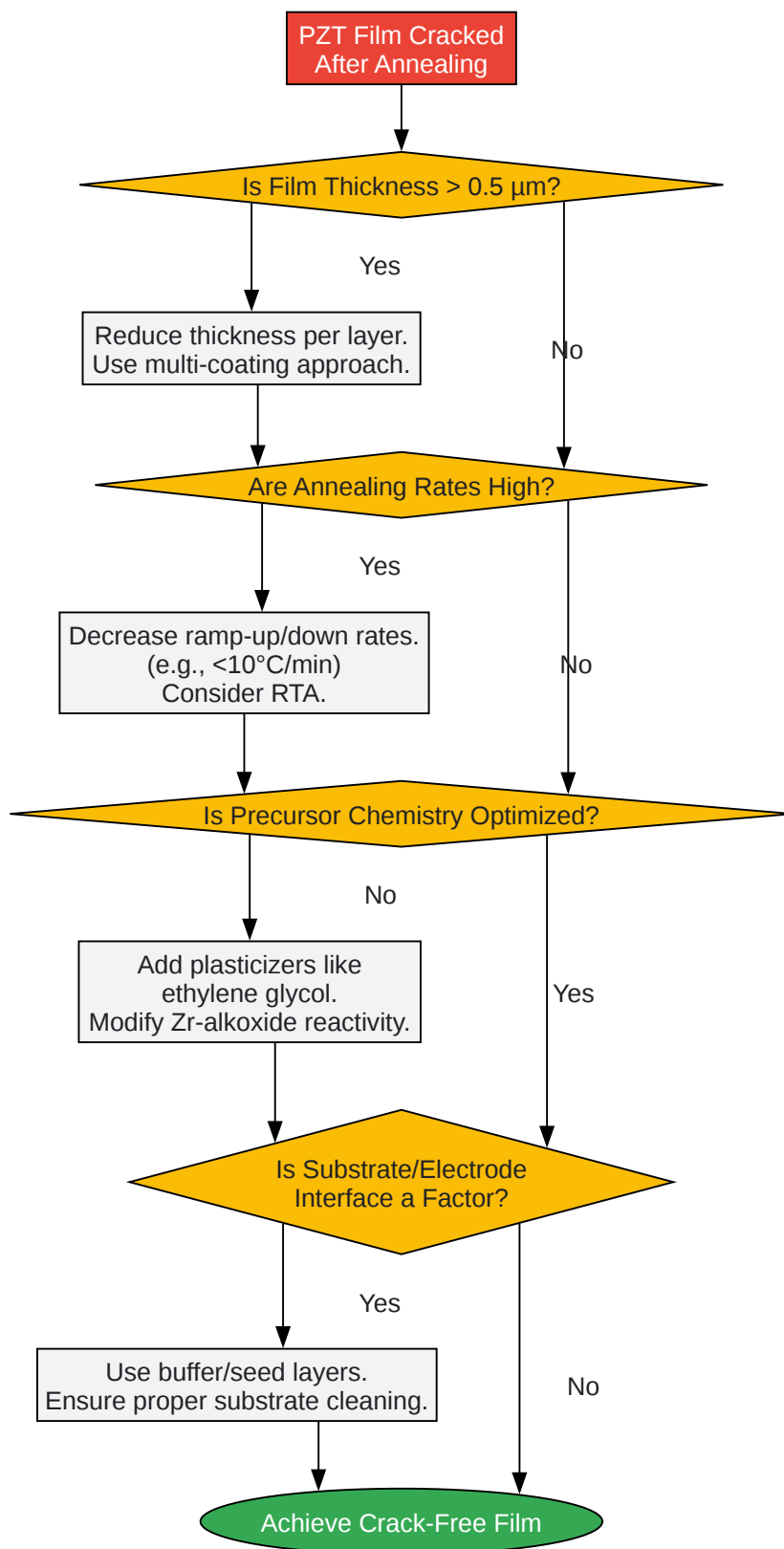
Troubleshooting Steps:

- **Review Annealing Protocol:** High heating and cooling rates can induce thermal shock.
 - **Solution:** Employ a slower ramping rate, such as 3-6 °C/min for heating and 1 °C/min for cooling, or allow the furnace to cool down naturally.^[3] A gradual, two-step annealing process can also help mitigate stress.^[2] Rapid Thermal Annealing (RTA) can be an

effective alternative to conventional furnace annealing by limiting the time the film is subjected to high temperatures.[4][5]

- Check Film Thickness: Thicker films are more prone to cracking as they store more strain energy.[6][7]
 - Solution: There is a critical thickness for PZT films, above which cracking is highly likely. For PZT on Pt/Ti/Si substrates, this has been observed to be around 0.78 μm . [8] If your application allows, reduce the thickness of each deposited layer. To build a thicker final film, deposit multiple thin layers (e.g., 50-100 nm each) and perform a pyrolysis step (heat treatment around 300-400°C) after each coating.[2][9][10] A full crystallization anneal can be performed after every few layers.[10]
- Examine Substrate and Electrodes: The substrate and bottom electrode play a crucial role in film stress.
 - Solution: Ensure proper substrate cleaning and surface treatment to improve adhesion.[2] The choice of substrate can influence stress; for instance, PZT films on Si substrates often experience tensile stress, while those on sapphire can have compressive stress, which may be beneficial.[11][12] The use of a buffer or seed layer, such as PbTiO_3 or a specific orientation-controlled Pt layer, can improve crystallographic texture and reduce stress.[10][13][14]

A logical workflow for troubleshooting post-annealing cracks is shown below.



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Caption: Troubleshooting workflow for post-annealing cracks.

Question: I am using a sol-gel method and cracks appear during the drying or pyrolysis stage. What's happening?

Answer: Cracking during drying is primarily due to the large volume shrinkage that occurs as solvents evaporate from the gel film.^[1] This creates significant biaxial tensile stress.

Troubleshooting Steps:

- **Modify the Precursor Solution:** The chemistry of the sol can be adjusted to make the resulting gel less susceptible to cracking.
 - **Solution:** Additives like ethylene glycol or acetylacetone can act as plasticizers, preventing cracks during crystallization.^[15] Modifying the reactivity of the precursors, for example by adding acetic acid to the zirconium precursor, can improve the chemical homogeneity of the solution and subsequent film, leading to better mechanical stability.^[16]
- **Control the Deposition Environment:** The rate of solvent evaporation can be controlled.
 - **Solution:** Perform the spin-coating and initial drying in a controlled atmosphere with managed humidity. A slower, more uniform drying process can reduce the stress buildup.
- **Optimize Pyrolysis:** The heat treatment to remove organics must be carefully controlled.
 - **Solution:** Use a multi-step pyrolysis process. For example, pre-heat the film on a hot plate at a lower temperature (e.g., 150°C) to slowly remove water before moving to a higher temperature (e.g., 350-400°C) to burn out organics.^[8]^[10]

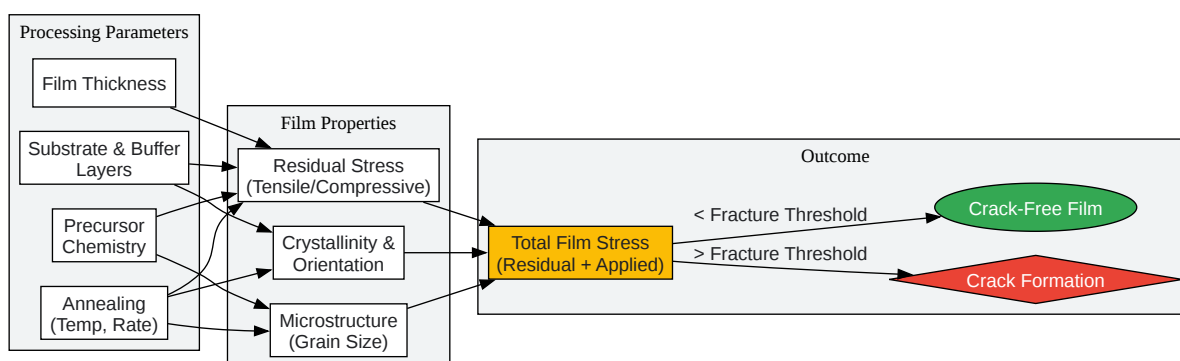
Question: My PZT film is crack-free after fabrication, but it fails and cracks during electrical testing. Why does this happen?

Answer: PZT is a piezoelectric material, meaning an applied electric field induces mechanical stress. This electrically induced stress, combined with the existing residual tensile stress in the film, can exceed the material's fracture strength.^[7]^[17] This is a common failure mechanism in PZT-based MEMS actuators.^[18]

Troubleshooting Steps:

- Evaluate Residual Stress: The initial stress state of your film is critical.
 - Solution: As noted previously, films under tensile stress are more susceptible.^[17] If possible, fabricate films on substrates that induce compressive stress.^[11] The total stress required for crack initiation has been estimated to be around 500 MPa.^[19] Poling and applying a DC bias can lower the crack initiation stress.^[20]
- Consider Film Composition and Orientation: The toughness of PZT is not constant.
 - Solution: Compositions off the morphotropic phase boundary (MPB), such as Ti-rich PZT (e.g., 40/60, 30/70), can exhibit increased toughness due to mechanisms like ferroelastic domain switching, making them more resistant to cracking under stress.^{[6][7]} The crystallographic orientation also plays a role; films with a higher fraction of c-domains available for switching may show enhanced toughness.^{[6][13]}

The interplay between processing parameters, resulting film properties, and stress is visualized below.



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Caption: Relationship between processing, film properties, and cracking.

Frequently Asked Questions (FAQs)

What is the primary cause of cracks in PZT thin films? The most common cause is residual tensile stress that develops during fabrication.^{[8][17]} This stress arises mainly from two sources: the mismatch of thermal expansion coefficients between the PZT film and the underlying substrate during cooling from high annealing temperatures, and the volume shrinkage of the film during the drying and pyrolysis of sol-gel precursors.^{[1][2][8]}

How does film thickness affect cracking? As film thickness increases, the stored elastic energy in the film also increases. When this energy exceeds the energy required to create new surfaces (i.e., a crack), the film will fracture to relieve the stress.^[6] There is a critical thickness below which films are less likely to crack. For PZT films deposited by sol-gel on Pt/Ti/Si substrates, this critical thickness has been identified as approximately 0.78 μm .^[8]

Can the substrate choice help prevent cracks? Yes, the substrate is a critical factor. A significant mismatch in the thermal expansion coefficient (TEC) between the PZT and the substrate is a major source of stress.^[2] Silicon substrates, which are commonly used, typically induce tensile stress in the PZT film upon cooling, making it more prone to cracking.^{[11][12]} Substrates that place the film under compressive stress can improve its resistance to cracking.^[11] Furthermore, using buffer layers can help bridge the lattice mismatch and reduce stress.^{[13][21]}

What role does the annealing process play in crack formation? The annealing process is crucial for crystallizing the PZT into the desired perovskite phase, but it is also the primary source of thermal stress.^{[4][8]} Key parameters include:

- **Annealing Temperature:** Higher temperatures can promote grain growth but also increase thermal stress upon cooling. A temperature of around 650 °C is often found to be a good starting point for achieving the perovskite phase without excessive stress.^{[22][23]} Temperatures above 550 °C are typically required to fully transform the film from the pyrochlore to the perovskite phase.^{[23][24]}
- **Heating/Cooling Rates:** Rapid rates can cause thermal shock and lead to cracking. Slower, controlled ramps are recommended.^{[2][3]}

- **Annealing Time:** Sufficient time is needed for complete crystallization, but excessively long times at high temperatures can lead to lead volatilization and degradation.[25]

Are there chemical modifications that can prevent cracks in sol-gel deposition? Yes. Adding organic compounds like ethylene glycol to the precursor solution can help prevent cracks during the crystallization of the film.[15] Modifying the solution chemistry, for instance by using zirconium nitrate instead of zirconium alkoxides, can reduce the organic content, which in turn decreases film shrinkage and suppresses crack formation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PZT thin film processing and crack formation.

Table 1: Critical Thickness and Stress Parameters for Cracking

Parameter	Value	Substrate/Conditions	Source
Critical Film Thickness	~0.78 μm	PZT (53/47) on Pt/Ti/Si(100)	[8]
Estimated Crack Initiation Stress	~500 MPa	PZT films under electromechanical load	[19]
Crack Initiation Stress (Virgin)	$\sim 485 \pm 30$ MPa	PZT on Si, biaxial bending test	[20]
Crack Initiation Stress (Poled)	$\sim 410 \pm 30$ MPa	PZT on Si, biaxial bending test	[20]
Residual Tensile Stress	100 - 200 MPa	Sol-gel PZT on Silicon substrate	[8][17]
Applied Tensile Strain Limit	~0.5%	PZT on Ni foils before cracking	[11]

Table 2: Representative Annealing Parameters

Process	Temperature (°C)	Time	Ramping Rate	Notes	Source
Conventional Furnace	600 - 700	30 min - 1 hour	3-10 °C/min	Perovskite phase formation	[3] [14] [26]
Pyrolysis	350 - 400	5 - 10 min	-	To remove organics between layers	[8] [10]
Rapid Thermal Annealing (RTA)	650 - 700	10 min	30 °C/s	Can produce dense, crack-free films	[4] [22]

Experimental Protocols

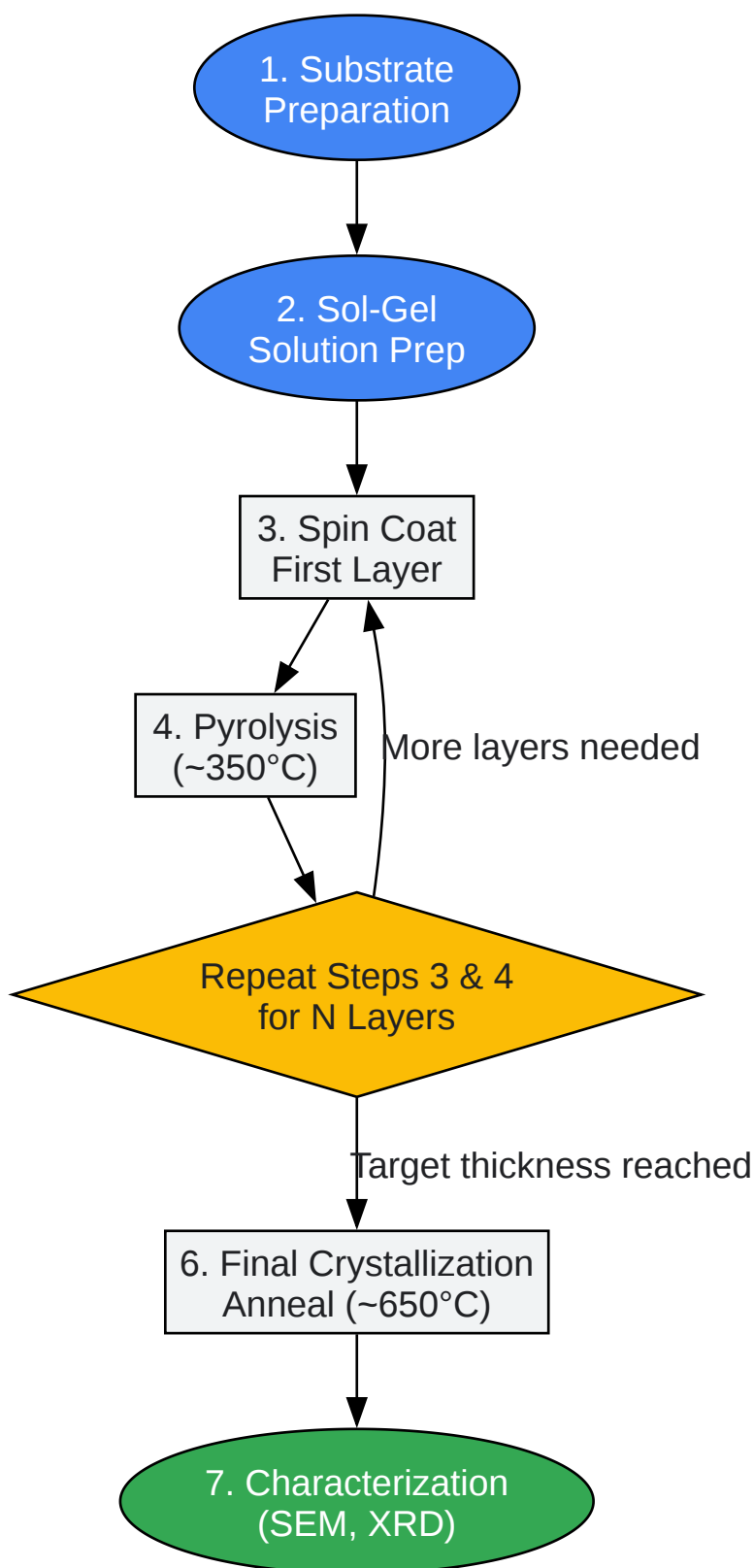
Protocol 1: Crack-Free PZT Thin Film Deposition via Sol-Gel Method

This protocol outlines a general multi-coating procedure to fabricate thicker, crack-free PZT films.

- Substrate Preparation:
 - Begin with a platinized silicon wafer (e.g., Pt/Ti/SiO₂/Si).
 - Clean the substrate sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water. Dry with nitrogen gas.
- Precursor Solution Preparation:
 - Prepare a PZT precursor solution (e.g., using lead acetate, zirconium n-propoxide, and titanium isopropoxide in a 2-methoxyethanol solvent).
 - Consider adding ethylene glycol to the solution to reduce the tendency for cracking during crystallization.[\[15\]](#)

- Spin Coating (Layer 1):
 - Dispense the PZT sol onto the substrate.
 - Spin coat at a speed of ~3000 rpm for 30 seconds to achieve a thin, uniform layer (~100 nm).
- Pyrolysis (Layer 1):
 - Place the coated substrate on a hot plate at ~150°C for 5 minutes to dry the film.
 - Transfer to a second hot plate at ~350°C for 10 minutes to perform pyrolysis, removing residual organic compounds.[\[8\]](#)
- Multi-Coating Repetition:
 - Repeat steps 3 and 4 until the desired film thickness is approached (e.g., for 4-6 cycles). This multi-coating process is critical to avoid cracking in thicker films.[\[2\]](#)[\[9\]](#)
- Crystallization Anneal:
 - Place the multi-coated substrate into a tube furnace or a Rapid Thermal Annealing (RTA) system.
 - Conventional Furnace: Heat to 650°C with a ramp rate of 5-10°C/min, hold for 1 hour, and cool down slowly (<5°C/min).[\[3\]](#)[\[23\]](#)
 - RTA: Heat to 650°C with a fast ramp rate (e.g., 30°C/s), hold for 10 minutes.[\[22\]](#)
- Characterization:
 - Examine the film surface for cracks using optical microscopy or Scanning Electron Microscopy (SEM).
 - Confirm the formation of the perovskite phase using X-ray Diffraction (XRD).

An overview of this experimental workflow is provided in the diagram below.



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Caption: Experimental workflow for multi-coating sol-gel deposition.

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References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. Influence of annealing treatment on the ferroelectric and piezoelectric properties of PZT thin films grown on silicon substrates by sputtering | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. mri.psu.edu [mri.psu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. [2208.06255] Different textured PZT thin films grown on a single SiO₂/Ti/Pt stack for piezo MEMS applications [arxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 19. Failure Mechanisms of Lead Zirconate Titanate Thin Films during Electromechanical Loading | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 20. mri.psu.edu [mri.psu.edu]
- 21. worldscientific.com [worldscientific.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 24. Phase Transformations in PZT Thin Films Prepared by Polymeric Chemical Method [scirp.org]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
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